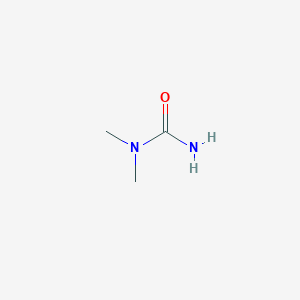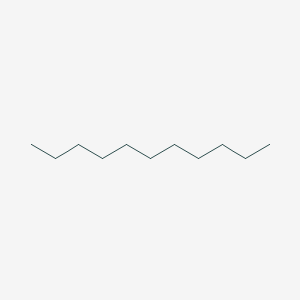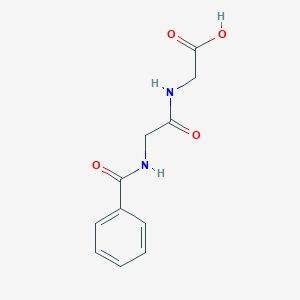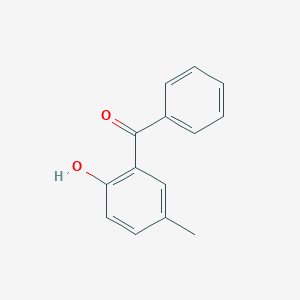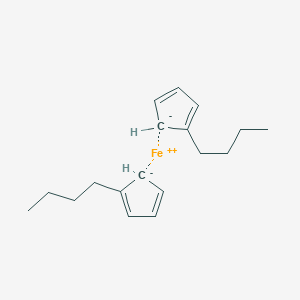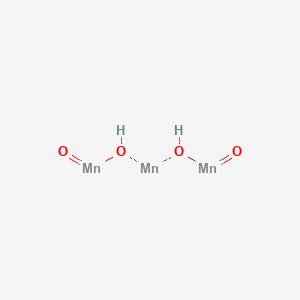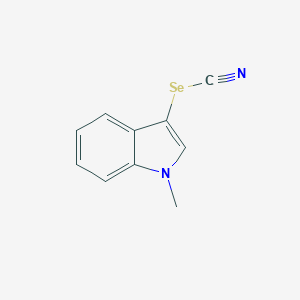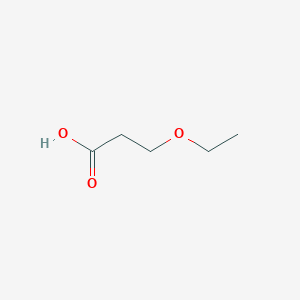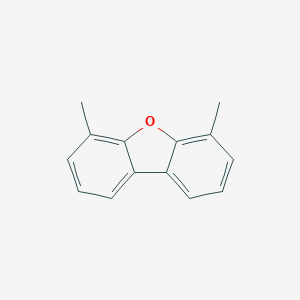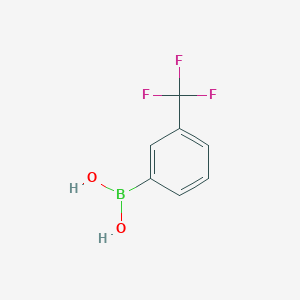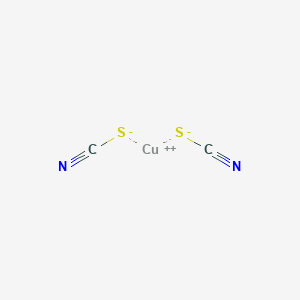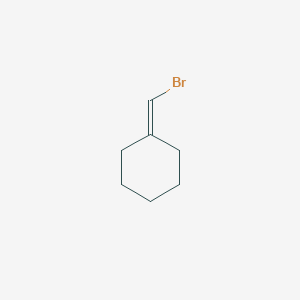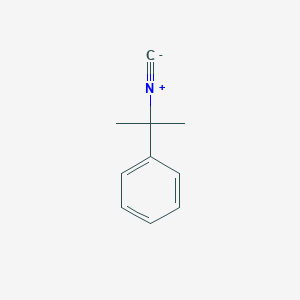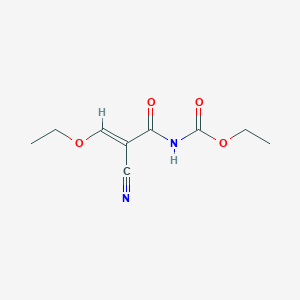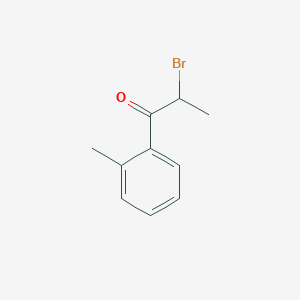
2-Bromo-1-o-tolyl-propan-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Bromo-1-o-tolyl-propan-1-one and its derivatives involves multiple strategies, highlighting the compound's versatility. One approach involves the use of o-Bromo(propa-1,2-dien-1-yl)arenes under palladium catalysis to form various structures through domino reactions, showcasing the compound's reactivity and potential for complex synthesis (Masters et al., 2011). Additionally, gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates further illustrates the compound's utility in synthesizing diene structures with significant synthetic value (Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-o-tolyl-propan-1-one derivatives is crucial for understanding their reactivity and physical properties. Investigations into the molecular structure, using techniques like crystallography and spectroscopy, reveal the geometrical parameters and electronic properties, facilitating the understanding of their chemical behavior. For instance, studies on related brominated compounds provide insights into conformational compositions and molecular geometry, which are essential for designing reactions and predicting outcomes (Søvik et al., 1984).
Chemical Reactions and Properties
2-Bromo-1-o-tolyl-propan-1-one participates in various chemical reactions, underscoring its reactivity and versatility as a building block in organic synthesis. For example, its involvement in domino reactions under palladium catalysis and gold-catalyzed rearrangements of propargylic carboxylates demonstrates its utility in constructing complex molecular architectures (Masters et al., 2011; Wang et al., 2010). These reactions highlight the compound's capacity to engage in complex synthetic pathways, offering pathways to diverse chemical entities.
Physical Properties Analysis
The physical properties of 2-Bromo-1-o-tolyl-propan-1-one, such as melting point, boiling point, solubility, and stability, are critical for its handling and application in various chemical reactions. Understanding these properties is essential for optimizing reaction conditions and achieving high yields in synthesis processes.
Chemical Properties Analysis
The chemical properties of 2-Bromo-1-o-tolyl-propan-1-one, including its reactivity with nucleophiles and electrophiles, its role in catalytic cycles, and its ability to undergo various organic transformations, are fundamental to its application in synthetic chemistry. Studies focusing on its reactivity patterns, mechanisms of reaction, and potential as a synthetic intermediate enrich our understanding of its utility in creating complex molecules (Masters et al., 2011; Wang et al., 2010).
Wissenschaftliche Forschungsanwendungen
Bioproduction and Separation Technologies
2-Bromo-1-o-tolyl-propan-1-one is related to diols like 1,3-propanediol and 2,3-butanediol, which have wide-ranging applications and can be biologically produced. The recovery and purification of these biologically produced diols, including 1,3-propanediol, is a significant area of research due to the high costs associated with microbial production. Various methods such as evaporation, distillation, membrane filtration, pervaporation, ion exchange chromatography, liquid–liquid extraction, and reactive extraction have been studied for the separation of 1,3-propanediol. Aqueous two-phase extraction with short-chain alcohols, pervaporation, reverse osmosis, and in situ extractive or pervaporative fermentations are highlighted as promising technologies for improved downstream processing of biologically produced diols (Xiu & Zeng, 2008).
Glycerol Hydrogenolysis
The conversion of glycerol to 1,3-propanediol is another area of significant research. Glycerol, a renewable and environmentally friendly substrate, is used to produce 1,3-propanediol through hydrogenolysis. Heterogeneous catalysts are being studied extensively to make the process more efficient and competitive in the market. Catalysts containing metals like platinum, iridium, and copper, and with specific acidic (Bronsted sites) and metallic phases (Lewis sites), are crucial for the activity and selectivity of the desired product. Optimizing parameters such as temperature, glycerol concentration, and reactor type are essential for decreasing operating costs (Silva et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-1-(2-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7-5-3-4-6-9(7)10(12)8(2)11/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHLZPWQZMVBHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283508 | |
| Record name | 2-Bromo-1-(2-methylphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-o-tolyl-propan-1-one | |
CAS RN |
1451-84-9 | |
| Record name | 2-Bromo-1-(2-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(2-methylphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


